Glucagon
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASNOZXLGMXCHN-ZLPAWPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C153H225N43O49S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016809 | |
| Record name | Glucagon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS, PRACTICALLY INSOL IN WATER | |
| Record name | GLUCAGON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE, WHITE OR FAINTLY COLORED, CRYSTALLINE POWDER | |
CAS No. |
9007-92-5, 16941-32-5 | |
| Record name | Glucagon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucagon [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucagon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glucagon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucagon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCAGON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Cellular Biology of Glucagon
Glucagon Gene Expression and Biosynthesis
Prothis compound Gene Transcription and Splicing Mechanisms
The production of this compound begins with the transcription of the prothis compound gene (GCG), located on chromosome 2 in humans. nih.govensembl.orgwikigenes.org This gene contains six exons that encode a precursor protein called preprothis compound. frontiersin.org The expression of the prothis compound gene is primarily restricted to the alpha cells of the pancreatic islets, the L-cells of the intestine, and specific neurons in the brainstem. oncohemakey.comThis compound.com
The regulation of prothis compound gene transcription is a complex process involving various transcription factors and signaling pathways. A key regulatory element is the cAMP-response element (CRE)/activated transcription factor (ATF) site within the gene's promoter region. nih.gov The transcription factor CREB (cAMP-response element-binding protein) and members of the ATF family, such as ATF3, play significant roles in modulating prothis compound gene expression in response to signals like cyclic AMP (cAMP). nih.gov In pancreatic alpha cells, this pathway is crucial for regulating this compound production in response to fluctuations in glucose levels. nih.gov
While in mammals, the prothis compound mRNA is identical across tissues, some vertebrate species exhibit tissue-specific alternative splicing of the prothis compound gene. oncohemakey.compnas.org This process can lead to different mRNA transcripts and, consequently, different prothis compound-derived peptides in various tissues. pnas.orgoup.com For instance, in some fish and birds, alternative splicing results in a pancreatic prothis compound mRNA that does not encode for this compound-like peptide-2 (GLP-2). pnas.orgoup.com
| Feature | Description |
|---|---|
| Gene Name | Prothis compound Gene (GCG) |
| Human Chromosome Location | 2q24.2 nih.gov |
| Exon Count | 6 frontiersin.org |
| Primary Expression Tissues | Pancreatic α-cells, Intestinal L-cells, Brainstem neurons oncohemakey.comThis compound.com |
| Key Transcriptional Regulators | CREB, ATF3 nih.gov |
| Splicing Mechanism | Constitutive in mammals; tissue-specific alternative splicing in some other vertebrates oncohemakey.compnas.org |
Post-Translational Processing of Prothis compound in Pancreatic Alpha Cells and Other Tissues
Once transcribed and translated, the prothis compound preproprotein undergoes post-translational processing to generate various bioactive peptides. This processing is highly tissue-specific, primarily due to the differential expression of prohormone convertase enzymes. frontiersin.orgoncohemakey.com
In the alpha cells of the pancreas, the primary enzyme responsible for prothis compound processing is prohormone convertase 2 (PC2). nih.govcreative-diagnostics.comnih.gov PC2 cleaves prothis compound to yield this compound, glicentin-related pancreatic polypeptide (GRPP), and the major prothis compound fragment (MPGF). frontiersin.org
In contrast, in the enteroendocrine L-cells of the intestine and in the brain, prohormone convertase 1/3 (PC1/3) is the dominant enzyme. frontiersin.orgnih.govfrontiersin.org PC1/3 cleaves prothis compound at different sites, resulting in the production of glicentin, oxyntomodulin, this compound-like peptide-1 (GLP-1), and this compound-like peptide-2 (GLP-2). frontiersin.orgnih.gov Glicentin can be further processed to GRPP and oxyntomodulin. While this tissue-specific processing is the general rule, there is evidence for some crossover, with alpha cells potentially producing GLP-1 under certain conditions and intestinal L-cells possibly being a source of this compound. frontiersin.orgnih.gov
| Tissue | Primary Prohormone Convertase | Major Bioactive Peptides Produced |
|---|---|---|
| Pancreatic α-cells | Prohormone Convertase 2 (PC2) nih.govcreative-diagnostics.comnih.gov | This compound, Glicentin-related pancreatic polypeptide (GRPP), Major prothis compound fragment (MPGF) frontiersin.org |
| Intestinal L-cells & Brain | Prohormone Convertase 1/3 (PC1/3) frontiersin.orgnih.govfrontiersin.org | Glicentin, Oxyntomodulin, this compound-like peptide-1 (GLP-1), this compound-like peptide-2 (GLP-2) frontiersin.orgnih.gov |
Subcellular Localization and Machinery for this compound Peptide Secretion
In pancreatic alpha cells, this compound is stored in secretory vesicles. wikipedia.org These vesicles are mobilized and their contents released in response to specific physiological signals, most notably low blood glucose levels (hypoglycemia). creative-diagnostics.com The process of this compound secretion is a complex interplay of ion channels and intracellular signaling pathways.
In intestinal L-cells, which are characterized by apical microvilli facing the gut lumen, secretory vesicles containing GLP-1 and other prothis compound-derived peptides are located near the basolateral membrane. diabetesjournals.org The release of these peptides is triggered by the presence of nutrients in the gastrointestinal tract. creative-diagnostics.com The sensory machinery of L-cells involves various G-protein coupled receptors and molecular transporters that detect nutrients and initiate the secretory process. frontiersin.org The secretion of both this compound and GLP-1 involves vesicular exocytosis, a process that is dependent on an increase in intracellular calcium concentrations. nih.govdiabetesjournals.org
This compound Receptor (GCGR) Biology
Structural Architecture and Functional Domains of the this compound Receptor
The this compound receptor (GCGR) is a member of the class B G-protein coupled receptor (GPCR) family. spring8.or.jpnih.gov Its structure is characterized by two main domains: an extracellular domain (ECD) and a transmembrane domain (TMD). spring8.or.jpnih.govcas.cn The TMD consists of seven alpha-helices that span the cell membrane. spring8.or.jp These two domains are connected by a linker region known as the "stalk". nih.gov
The binding of this compound to its receptor is a two-step process. The C-terminal portion of the this compound peptide initially binds to the ECD of the receptor. spring8.or.jp Subsequently, the N-terminal region of this compound interacts with a binding pocket within the TMD, leading to a conformational change in the receptor and the initiation of intracellular signaling. spring8.or.jp The stalk and the first extracellular loop (ECL1) play a crucial role in modulating this ligand binding and subsequent receptor activation. nih.gov Upon activation, the GCGR primarily couples to Gαs proteins, which in turn activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP). frontiersin.org It can also couple to Gq proteins, activating phospholipase C. frontiersin.org
Tissue-Specific Distribution and Regulation of this compound Receptor Expression
The expression of the this compound receptor is tissue-specific. It is most abundantly expressed in the liver, which is the primary target organ for this compound's metabolic actions. frontiersin.orgnih.gov this compound receptor mRNA transcripts have also been detected in other tissues, including the kidney, pancreas (including beta cells), and certain regions of the central nervous system. frontiersin.orgnih.gov Lower levels of expression have been reported in the gastrointestinal tract and heart, although the presence in the heart is considered controversial. frontiersin.org
In contrast, the receptor for GLP-1 (GLP-1R) shows a different distribution pattern, with high expression in pancreatic islets, lung, and brain, but not in the liver of most species. nih.govguidetopharmacology.org The regulation of this compound receptor gene expression is influenced by various factors, including glucose levels. Studies have shown that in pancreatic beta cells, the expression of both this compound and GLP-1 receptor genes can be upregulated by high glucose conditions. thieme-connect.com This differential tissue distribution and regulation of this compound and GLP-1 receptors underscore their distinct physiological roles. nih.gov
| Tissue | This compound Receptor (GCGR) Expression | This compound-Like Peptide-1 Receptor (GLP-1R) Expression |
|---|---|---|
| Liver | High frontiersin.orgnih.gov | Low/Absent in most species nih.govguidetopharmacology.org |
| Pancreas | Present (including β-cells) frontiersin.orgnih.gov | High nih.govguidetopharmacology.org |
| Kidney | Present frontiersin.orgnih.gov | Present nih.gov |
| Brain | Present frontiersin.orgnih.gov | High nih.govguidetopharmacology.org |
| Gastrointestinal Tract | Low frontiersin.org | Present nih.gov |
| Heart | Controversial frontiersin.org | Present guidetopharmacology.org |
| Lung | Present nih.gov | High nih.govguidetopharmacology.org |
Molecular Mechanisms of this compound Receptor Trafficking and Desensitization
The cellular response to this compound is tightly regulated to prevent overstimulation of its signaling pathways. This regulation is achieved through a multi-step process involving this compound receptor (GR) desensitization and internalization. Prolonged exposure to this compound leads to receptor desensitization, a process mediated by the phosphorylation of the receptor. numberanalytics.com This is characterized by a decrease in the maximum response or an increase in the concentration of agonist required to elicit a half-maximal response (EC50) for second messenger production. oup.com
The primary mechanisms underlying this process involve G protein-coupled receptor kinases (GRKs) and Protein Kinase C (PKC). nih.gov Upon this compound binding, PKCα is recruited to the plasma membrane, where it can phosphorylate and desensitize the GR. nih.gov GRKs, specifically GRK2, GRK3, and GRK5, have also been shown to enhance GR internalization. nih.gov Phosphorylation of the receptor's carboxyl terminus is a critical step for both homologous (agonist-induced) and heterologous (e.g., PKC-induced) desensitization. oup.com
Following phosphorylation, the desensitized receptor interacts with proteins called β-arrestins (β-arrestin1 and β-arrestin2). nih.gov This interaction prevents further coupling of the receptor to its G protein, effectively attenuating the signal. oup.com The GR-β-arrestin complex is then targeted for internalization, a process that removes the receptor from the cell surface. numberanalytics.comnih.gov This sequestration occurs via endocytosis, utilizing both clathrin-coated pits and caveolin-mediated pathways. nih.gov Once internalized into early endosomes, the receptors can be recycled back to the plasma membrane, a process which is crucial for receptor resensitization, or targeted for degradation. nih.govmolbiolcell.org
This compound Signal Transduction Pathways
The binding of this compound to its receptor initiates a cascade of intracellular events that mediate its physiological effects. The this compound receptor (GCGR) is a member of the Class B family of G protein-coupled receptors (GPCRs), primarily expressed in the liver and kidney. nih.govcusabio.comcreative-diagnostics.com Upon activation, the GCGR can engage multiple G proteins, leading to the activation of both canonical and non-canonical signaling pathways.
G Protein-Coupled Receptor Activation and Canonical cAMP/PKA Signaling Cascade
The best-characterized this compound signaling pathway is the canonical Gs-protein-mediated cascade. When this compound binds to the GCGR, it induces a conformational change in the receptor. news-medical.net This change facilitates the activation of an associated heterotrimeric G protein, specifically stimulating the Gs alpha subunit (Gαs). numberanalytics.comnews-medical.net The activated Gαs subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) and dissociates from its βγ dimer. youtube.com
The activated Gαs subunit then binds to and activates the enzyme adenylyl cyclase. cusabio.comnews-medical.net Adenylyl cyclase catalyzes the conversion of Adenosine (B11128) Triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). creative-diagnostics.com The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). youtube.comnih.gov PKA is a key effector that phosphorylates a multitude of downstream protein substrates, including enzymes involved in glucose metabolism. numberanalytics.comnews-medical.net For instance, PKA phosphorylates and activates phosphorylase kinase, which in turn activates glycogen (B147801) phosphorylase, the rate-limiting enzyme in glycogenolysis. nih.govnews-medical.net Concurrently, PKA inhibits glycogen synthase, preventing glycogen synthesis. nih.gov This cascade rapidly increases hepatic glucose production. nih.gov
Exploration of Non-Canonical or Alternative this compound Signaling Cascades (e.g., MAPK, PI3K, Ca2+-dependent pathways)
Beyond the canonical cAMP/PKA pathway, this compound signaling is more complex, involving several alternative cascades. Evidence indicates that the this compound receptor can also couple to Gq proteins. cusabio.comnih.gov Activation of Gq stimulates the enzyme phospholipase C (PLC). numberanalytics.comcreative-diagnostics.comnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). numberanalytics.com IP3 triggers the release of calcium ions (Ca2+) from intracellular stores like the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). cusabio.comnumberanalytics.com This Gq-mediated Ca2+ signaling is associated with the activation of glycogen phosphorylase. nih.gov
This compound has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2). numberanalytics.comnih.gov This activation appears to be dependent on both the cAMP/PKA and the PLC/[Ca2+]i pathways. nih.gov In some cells, such as rat mesangial cells, this compound-induced ERK1/2 phosphorylation is linked to cellular proliferation. nih.gov
Furthermore, studies suggest the involvement of the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway. frontiersin.orggriffith.edu.au In certain contexts, the effects of this compound on gene expression are mediated by the differential coupling of the canonical and PLC pathways with the MAPK and PI3K/Akt cascades. frontiersin.org These non-canonical pathways contribute to the diverse and multifaceted effects of this compound beyond its primary role in glucose homeostasis. numberanalytics.com
Intracellular Crosstalk and Integration of this compound Signaling with Other Metabolic Networks
This compound signaling does not operate in isolation but is intricately integrated with other hormonal and metabolic pathways to ensure a coordinated regulation of energy metabolism. The most prominent example of this crosstalk is with the insulin (B600854) signaling pathway. numberanalytics.comnumberanalytics.com this compound and insulin have counter-regulatory effects on glucose metabolism; while this compound raises blood glucose, insulin lowers it. nih.govnumberanalytics.com The balance between these two signals is critical for maintaining glucose homeostasis. numberanalytics.com
This compound signaling also exhibits significant crosstalk with glucocorticoid pathways. oup.com Research has shown that this compound and glucocorticoids can act synergistically to induce the expression of genes involved in gluconeogenesis. oup.com This cooperative effect is based on a mechanism termed 'assisted loading,' where the this compound-activated transcription factor CREB facilitates the binding of the glucocorticoid receptor (GR) to specific enhancer regions in the DNA, leading to a much stronger transcriptional response than either hormone could elicit alone. oup.com
Crosstalk also exists with other signaling systems. For example, the hepatic this compound receptor is involved in crosstalk with other GPCR families, and pathways such as the JNK pathway can sometimes compensate for the absence of hepatic GCGR signaling. mdpi.com Additionally, this compound can influence the somatotropic axis by regulating the expression of Insulin-like Growth Factor-I (IGF-I) through complex signaling interactions. frontiersin.org
Transcriptional Regulation of Target Genes by this compound-Activated Factors (e.g., CREB)
A significant portion of this compound's metabolic effects is mediated through the regulation of gene transcription. nih.gov The primary transcription factor activated by the canonical this compound-cAMP-PKA pathway is the cAMP response element-binding protein (CREB). oup.comnih.gov Upon its activation by cAMP, PKA translocates to the nucleus where it phosphorylates CREB at a specific serine residue (Ser133). nih.gove-dmj.org
Phosphorylated CREB gains transcriptional activity and binds to specific DNA sequences known as cAMP response elements (CREs), which are present in the promoter regions of its target genes. nih.govresearchgate.net To fully activate transcription, CREB recruits coactivators. nih.gov Key among these are the CREB-regulated transcription coactivators (CRTCs), particularly CRTC2 in the liver, and the histone acetyltransferase CBP/p300. nih.gove-dmj.org In response to this compound, CRTC2 is dephosphorylated and translocates to the nucleus, where it binds to CREB, enhancing its activity. nih.gov This CREB/CRTC2 complex is crucial for driving the expression of key gluconeogenic genes, including glucose-6-phosphatase (G6PC) and phosphoenolpyruvate (B93156) carboxykinase (PCK1), thereby increasing the liver's capacity to produce glucose. nih.govnih.gove-dmj.org
This compound also regulates the activity of other transcription factors to control metabolic gene programs. These include Forkhead box protein O1 (FOXO1), Forkhead box protein A2 (FoxA2), and peroxisome proliferator-activated receptor alpha (PPARA), which are involved in regulating gluconeogenesis and fatty acid oxidation. frontiersin.orgoup.com
Data Tables
Table 1: Key Proteins in this compound Signal Transduction This interactive table summarizes the primary proteins involved in the this compound signaling pathways discussed.
| Protein | Class / Family | Role in this compound Signaling |
| This compound Receptor (GCGR) | Class B GPCR | Binds this compound; activates G proteins (Gs, Gq). nih.gov |
| Gs protein (Gαs) | Heterotrimeric G protein | Activated by GCGR; stimulates adenylyl cyclase. news-medical.net |
| Gq protein (Gαq) | Heterotrimeric G protein | Activated by GCGR; stimulates phospholipase C. cusabio.com |
| Adenylyl Cyclase | Enzyme (Lyase) | Catalyzes the formation of cAMP from ATP. creative-diagnostics.com |
| Protein Kinase A (PKA) | Serine/Threonine Kinase | Activated by cAMP; phosphorylates multiple downstream targets. youtube.com |
| Phospholipase C (PLC) | Enzyme (Hydrolase) | Activated by Gq; produces IP3 and DAG. nih.gov |
| Protein Kinase C (PKC) | Serine/Threonine Kinase | Activated by DAG; involved in receptor desensitization. nih.gov |
| CREB | Transcription Factor | Activated by PKA; regulates transcription of gluconeogenic genes. nih.gov |
| CRTC2 | Transcriptional Coactivator | Coactivator for CREB; activated by dephosphorylation. nih.gov |
| β-arrestins | Scaffolding Protein | Mediate receptor desensitization and internalization. nih.gov |
| GRKs | Kinase | Phosphorylate GCGR to promote desensitization. nih.gov |
| ERK1/2 (MAPK) | Serine/Threonine Kinase | Activated downstream of PKA/PLC; involved in non-canonical signaling. nih.gov |
Physiological Regulation of Glucagon Secretion
Pancreatic Alpha Cell Physiology and Secretory Dynamics
The pancreatic alpha cell is a highly specialized endocrine cell responsible for synthesizing and secreting glucagon. Its function is dictated by a unique set of physiological and molecular characteristics.
Developmental Biology and Differentiation of Pancreatic Alpha Cells
The development of pancreatic alpha cells is a complex process orchestrated by a precise sequence of transcription factor expression. The pancreas originates from the embryonic endoderm, where multipotent progenitor cells expressing Pancreatic and duodenal homeobox 1 (Pdx1) give rise to all pancreatic cell types. frontiersin.org A subset of these progenitors commits to the endocrine lineage under the influence of the transcription factor Neurogenin 3 (Ngn3). nih.govnih.govbioscientifica.com
Following endocrine commitment, the differentiation into specific islet cell types is governed by a network of transcription factors. The aristaless-related homeobox (Arx) transcription factor is considered the master regulator of alpha cell identity. bioscientifica.comupenn.edu Its expression is essential for the specification and maintenance of alpha cells. bioscientifica.comupenn.edu Studies in mice have demonstrated that the absence of Arx leads to a complete lack of alpha cells, with a concurrent increase in beta and delta cell populations. nih.govbioscientifica.com Conversely, overexpression of Arx can drive the conversion of beta cells into alpha cells. bioscientifica.com
Other key transcription factors involved in alpha cell development include:
MafB: A transcription factor that is expressed in mature alpha cells and plays a role in their function. frontiersin.org
Pax6: While also expressed in beta cells, Pax6 is crucial for alpha cell differentiation and directly activates this compound gene transcription. nih.govbioscientifica.combioscientifica.compnas.org
Nkx2.2: This transcription factor is involved in the specification of endocrine progenitors and is important for the development of functional alpha cells. nih.govbioscientifica.com
Foxa1 and Foxa2: These forkhead box transcription factors are implicated in both the initial and terminal differentiation of alpha cells. nih.gov
The precise interplay and temporal expression of these transcription factors ensure the proper development and functional identity of pancreatic alpha cells. nih.gov
Electrophysiological Properties and Ion Channel Regulation in Alpha Cells
Pancreatic alpha cells are electrically excitable, and their secretory activity is tightly linked to their membrane potential and the activity of various ion channels. bioscientifica.comtandfonline.com In contrast to beta cells, which are electrically silenced by high glucose, alpha cells are active at low glucose concentrations, firing action potentials that trigger this compound exocytosis. bioscientifica.comtandfonline.com
A key player in regulating alpha cell excitability is the ATP-sensitive potassium (KATP) channel . nih.govnih.govwikipedia.org These channels are composed of Kir6.2 pore-forming subunits and sulfonylurea receptor (SUR1) regulatory subunits. nih.govwikipedia.org While present in both alpha and beta cells, their role in alpha cells is complex and has been a subject of extensive research. nih.gov Under low glucose conditions, KATP channel activity in alpha cells is low, contributing to a depolarized membrane potential that permits the firing of action potentials. nih.gov
The generation of action potentials in alpha cells involves the coordinated action of several voltage-gated ion channels:
Voltage-gated Na+ channels (Nav channels): These channels are responsible for the rapid upstroke of the action potential. tandfonline.comnih.govnih.gov Their inactivation at more depolarized potentials is a key mechanism for the inhibition of electrical activity at high glucose levels. nih.gov
Voltage-gated Ca2+ channels (VGCCs): Influx of Ca2+ through these channels is the primary trigger for this compound exocytosis. ujms.netwikipedia.org Alpha cells express several types of VGCCs, including T-type, L-type, N-type, and P/Q-type channels. nih.govujms.net P/Q-type channels appear to be particularly important for this compound secretion evoked by low glucose. ujms.net
Voltage-gated K+ channels (Kv channels): These channels contribute to the repolarization of the action potential. tandfonline.com
The small size and spherical shape of alpha cells result in a low membrane capacitance, meaning that small changes in ion channel activity can rapidly alter the membrane potential and, consequently, this compound secretion. nih.gov
Glucose Sensing Mechanisms in Pancreatic Alpha Cells
The mechanism by which glucose inhibits this compound secretion has been a long-standing puzzle. It is now understood to involve both intrinsic and paracrine mechanisms. mednexus.org
The intrinsic model suggests that alpha cells can directly sense glucose. Glucose enters the alpha cell via the GLUT1 transporter. nih.gov Subsequent metabolism of glucose leads to an increase in the intracellular ATP/ADP ratio. nih.govfrontiersin.org This increase in ATP is thought to lead to the closure of KATP channels, causing membrane depolarization. nih.govfrontiersin.org Paradoxically, this depolarization in alpha cells leads to the inactivation of voltage-gated Na+ and Ca2+ channels, which reduces the amplitude of action potentials and ultimately inhibits Ca2+ influx and this compound exocytosis. tandfonline.comfrontiersin.org
However, the intrinsic model does not fully account for the regulation of this compound secretion, and it is clear that signals from neighboring cells within the islet play a crucial role.
Mechanisms of this compound Exocytosis from Alpha Cells
The final step in this compound secretion is exocytosis, the process by which this compound-containing granules fuse with the plasma membrane to release their contents. ujms.net This process is Ca2+-dependent and mediated by a complex of proteins known as the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex. frontiersin.orgnih.gov
The core components of the SNARE complex in alpha cells include:
t-SNAREs (target SNAREs) on the plasma membrane: Syntaxin (B1175090) 1A and SNAP-25. frontiersin.orgnih.gov
v-SNAREs (vesicle SNAREs) on the granule membrane: VAMP2 (vesicle-associated membrane protein 2). frontiersin.orgnih.gov
The Ca2+ sensor for this compound exocytosis is synaptotagmin (B1177969) VII . frontiersin.orgnih.gov When intracellular Ca2+ levels rise, Ca2+ binds to synaptotagmin VII, which then interacts with the SNARE complex to trigger the fusion of the granule membrane with the plasma membrane. frontiersin.org
The trafficking and docking of this compound granules to the plasma membrane are also regulated processes. For instance, the distribution of SNAP-25 and syntaxin 1A in the plasma membrane is influenced by glucose concentrations. nih.govlu.se At low glucose, SNAP-25 is predominantly located at the plasma membrane, while syntaxin 1A localization to the membrane is highest at moderate glucose levels. nih.gov This suggests a dynamic regulation of the exocytotic machinery that contributes to the precise control of this compound release.
Endocrine and Paracrine Modulation of this compound Secretion
The secretion of this compound is not solely determined by the alpha cell's intrinsic properties but is also heavily influenced by signals from other endocrine cells within the islet of Langerhans, a process known as paracrine regulation.
Reciprocal Regulation by Pancreatic Beta Cell Secretions (e.g., Insulin (B600854), Amylin, Zinc)
The close proximity of alpha and beta cells within the islet allows for a sophisticated regulatory interplay. Secretory products from beta cells, released in response to high glucose, act to suppress this compound secretion.
Insulin: Insulin has been shown to inhibit this compound secretion by activating KATP channels on the alpha cell membrane. diabetesjournals.org This leads to hyperpolarization, which in turn inhibits the firing of action potentials and subsequent Ca2+-dependent exocytosis. bioscientifica.com Alpha cells express a higher abundance of insulin receptor transcripts compared to beta cells. diabetesjournals.org
Amylin: Also known as Islet Amyloid Polypeptide (IAPP), amylin is co-secreted with insulin from beta cells. researchgate.netopenaccessjournals.com Amylin potently inhibits this compound secretion, particularly in response to amino acid stimulation. openaccessjournals.comnih.gov This effect appears to be primarily mediated through the central nervous system rather than a direct action on the alpha cell within the isolated pancreas. nih.govphysiology.org
Zinc: Zinc ions are co-released with insulin from beta cell granules. bioscientifica.comresearchgate.net Zinc has been proposed to act as a paracrine inhibitor of this compound secretion by activating alpha cell KATP channels, leading to membrane hyperpolarization and reduced excitability. bioscientifica.comresearchgate.netdiabetesjournals.orgresearchgate.net This "zinc switch-off" hypothesis suggests that the cessation of zinc release during hypoglycemia is a critical signal for stimulating this compound secretion. diabetesjournals.org However, some studies have reported conflicting results regarding the inhibitory effect of zinc on this compound secretion in human islets and mouse alpha cells. bioscientifica.comresearchgate.netnih.gov
This intricate network of paracrine signals ensures a coordinated response of the endocrine pancreas to changes in nutrient availability, maintaining tight control over blood glucose levels.
Influence of Pancreatic Delta Cell Secretions (e.g., Somatostatin)
Pancreatic delta cells, which constitute about 5% of the islet endocrine cells, secrete somatostatin (B550006), a potent inhibitor of both insulin and this compound secretion. nih.govmdpi.comfrontiersin.org This inhibitory action is a classic example of paracrine regulation, where a hormone acts on adjacent cells.
Somatostatin exerts its effects by binding to specific somatostatin receptors (SSTRs) on the surface of alpha cells. nih.govoup.com The predominant receptor subtype involved in this process is SSTR2. nih.govspringermedizin.de Activation of these receptors triggers a cascade of intracellular events that ultimately suppress this compound release. nih.gov Interestingly, this compound itself can stimulate the secretion of somatostatin from delta cells, creating a negative feedback loop that helps to self-regulate this compound levels. nih.govmdpi.com
Studies have shown that blocking somatostatin receptors leads to an increase in this compound secretion, highlighting the tonic inhibitory role of somatostatin. springermedizin.de This paracrine interaction is crucial for maintaining glucose homeostasis, and its dysregulation is implicated in conditions like diabetes. nih.govfrontiersin.org
Impact of Gut-Derived Hormones and Peptides
Hormones released from the gut in response to nutrient ingestion, often referred to as incretins, also play a significant role in modulating this compound secretion. bioscientifica.comnih.govopenaccessjournals.com
This compound-Like Peptide-1 (GLP-1): Produced by L-cells in the intestine, GLP-1 is known for its ability to enhance glucose-stimulated insulin secretion. frontiersin.orgphysiology.org Crucially, GLP-1 also inhibits this compound secretion. nih.govphysiology.org This effect is thought to be mediated indirectly through the stimulation of somatostatin release from delta cells. mdpi.comspringermedizin.de When GLP-1 binds to its receptors on delta cells, it triggers an increase in somatostatin secretion, which in turn suppresses the neighboring alpha cells. mdpi.com
Glucose-Dependent Insulinotropic Peptide (GIP): Secreted by K-cells in the upper small intestine, GIP is another incretin (B1656795) hormone. oup.com While GIP is a known stimulator of insulin release, its effect on this compound secretion is more complex. Some studies suggest that GIP can stimulate this compound release, particularly in response to protein-rich meals. nih.govoup.com
Oxyntomodulin: Also co-secreted with GLP-1 from intestinal L-cells, oxyntomodulin has been shown to suppress appetite and reduce food intake. bioscientifica.comoup.com Its effects on this compound secretion are linked to its dual agonism at both GLP-1 and this compound receptors. oup.com
Neural and Nutrient Control of this compound Release
The nervous system and circulating nutrients provide further layers of control over this compound secretion, ensuring a rapid and appropriate response to metabolic demands.
Autonomic Nervous System Regulation of Alpha Cell Function
The pancreatic islets are innervated by both the sympathetic and parasympathetic branches of the autonomic nervous system, which exert direct control over hormone secretion. oup.comwikipedia.orgnih.gov
Sympathetic Nervous System: Activation of the sympathetic nervous system, typically during stress or hypoglycemia, stimulates this compound release. oup.comdiabetesjournals.org Sympathetic nerves release neurotransmitters like norepinephrine, which act on alpha cells to trigger this compound exocytosis. oup.com Research indicates that sympathetic nerve fibers are in close proximity to alpha cells in human islets. diabetesjournals.orgnih.gov
Parasympathetic Nervous System: The parasympathetic nervous system, primarily through the vagus nerve, can also influence this compound secretion. wikipedia.org Electrical stimulation of the vagus nerve has been shown to increase this compound release in humans. wikipedia.org This suggests a role for parasympathetic input in the basal regulation of this compound secretion.
Amino Acid-Mediated Stimulation of this compound Secretion
Amino acids, the building blocks of proteins, are potent stimulators of this compound secretion. mdpi.comnih.govdiabetesjournals.orgcambridge.org This is a crucial physiological mechanism to prevent hypoglycemia following a protein-rich meal, as amino acids also stimulate the release of insulin. cambridge.org
Various amino acids, including arginine, alanine, and glutamine, have been shown to effectively trigger this compound release. cambridge.org The stimulatory effect of amino acids can occur through several mechanisms, including direct depolarization of the alpha cell membrane and subsequent calcium influx. cambridge.org The liver-alpha cell axis describes a feedback loop where this compound regulates amino acid metabolism in the liver, and circulating amino acids, in turn, stimulate this compound secretion from the pancreas. diabetesjournals.org
| Amino Acid | Effect on this compound Secretion |
| Arginine | Potent Stimulator cambridge.orgnih.gov |
| Alanine | Stimulator cambridge.org |
| Glutamine | Stimulator cambridge.org |
| Glycine (B1666218) | Stimulator cambridge.org |
| Leucine | Dual effect: stimulatory at physiological concentrations, inhibitory at high levels cambridge.org |
| Isoleucine | Inhibitor cambridge.org |
This table summarizes the effects of various amino acids on this compound secretion based on available research findings.
Role of Fatty Acids and Other Nutrients in this compound Secretion
Fatty acids also influence this compound secretion, although their role is complex and can be context-dependent. mdpi.combioscientifica.com
Long-chain fatty acids have been reported to stimulate this compound secretion. mdpi.comnih.gov This effect appears to be mediated, at least in part, through the oxidation of fatty acids within the alpha cell. nih.gov Studies on clonal alpha cells have shown that fatty acids can induce a time- and dose-dependent increase in this compound release. nih.gov Saturated fatty acids, such as palmitate, have been found to be more effective in stimulating this compound secretion than unsaturated fatty acids. mdpi.com The mechanism may involve enhanced intracellular calcium entry and a reduction in the inhibitory paracrine effect of somatostatin. cambridge.org
However, the long-term effects of elevated fatty acids can be detrimental, potentially contributing to alpha cell dysfunction. mdpi.com
| Nutrient | Effect on this compound Secretion | Research Findings |
| Fatty Acids | Stimulatory | Long-chain fatty acids increase this compound secretion, an effect mediated by their oxidation. nih.gov Saturated fatty acids appear to be more potent stimulators than unsaturated ones. mdpi.com |
| Glucose | Inhibitory | Hyperglycemia inhibits this compound secretion, while hypoglycemia is a potent stimulus. nih.govphysiology.org |
This interactive data table outlines the influence of key nutrients on this compound release.
Metabolic Actions and Systemic Physiological Roles of Glucagon
Hepatic Glucagon Actions
The liver is the principal target organ for this compound, where it orchestrates a series of metabolic responses to maintain energy balance, particularly during periods of fasting or low glucose availability. nih.gove-enm.org this compound receptors are predominantly expressed in hepatocytes, making the liver highly responsive to its signaling. e-enm.org
Regulation of Hepatic Glucose Production (Glycogenolysis and Gluconeogenesis)
This compound's most recognized function is the stimulation of hepatic glucose production to elevate blood glucose levels. nih.govkauveryhospital.com This is achieved through two primary mechanisms: glycogenolysis and gluconeogenesis. nih.govtandfonline.com
Glycogenolysis: this compound rapidly stimulates the breakdown of stored glycogen (B147801) in the liver into glucose. wikipedia.orgnih.gov This process is initiated when this compound binds to its receptor on hepatocytes, activating a signaling cascade that leads to the phosphorylation and activation of glycogen phosphorylase, the key enzyme in glycogenolysis. physiology.org Simultaneously, this compound inhibits glycogen synthase, the enzyme responsible for glycogen synthesis, ensuring a net increase in glucose release from the liver. nih.gov The effect of this compound on glucose release is directly proportional to the liver's glycogen stores. nih.gov
Gluconeogenesis: In addition to mobilizing stored glucose, this compound promotes the synthesis of glucose from non-carbohydrate precursors, a process known as gluconeogenesis. wikipedia.orgclevelandclinic.org this compound stimulates the transcription of genes encoding key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. nih.gov This leads to an increased conversion of substrates like amino acids, lactate (B86563), and glycerol (B35011) into glucose. clevelandclinic.org this compound also inhibits glycolysis, the breakdown of glucose, by suppressing the activity of enzymes like phosphofructokinase-1 and pyruvate (B1213749) kinase, thereby shunting metabolic intermediates towards gluconeogenesis. nih.govwikipedia.org
| Metabolic Process | Key Enzymes Stimulated by this compound | Key Enzymes Inhibited by this compound |
| Glycogenolysis | Glycogen Phosphorylase | Glycogen Synthase |
| Gluconeogenesis | Phosphoenolpyruvate Carboxykinase (PEPCK), Glucose-6-Phosphatase, Fructose-1,6-bisphosphatase | Phosphofructokinase-1, Pyruvate Kinase |
Influence on Hepatic Lipid Metabolism (Fatty Acid Oxidation, Ketogenesis, Lipogenesis Inhibition)
This compound plays a significant role in regulating lipid metabolism within the liver, promoting the breakdown of fats for energy and inhibiting their synthesis and storage. mdpi.come-enm.org
Fatty Acid Oxidation: this compound stimulates the oxidation of fatty acids in the liver, a process that generates energy. mdpi.come-enm.org It enhances the activity of carnitine palmitoyltransferase I (CPT1), an enzyme that facilitates the transport of fatty acids into the mitochondria, where they undergo beta-oxidation.
Ketogenesis: During periods of prolonged fasting or low carbohydrate intake, this compound promotes ketogenesis, the production of ketone bodies from fatty acids in the liver. These ketone bodies can be used as an alternative energy source by tissues such as the brain.
Lipogenesis Inhibition: this compound actively suppresses the synthesis of new fatty acids (de novo lipogenesis) in the liver. e-enm.orgwikipedia.org It achieves this by inhibiting the enzyme acetyl-CoA carboxylase (ACC), a critical regulatory step in fatty acid synthesis. mdpi.com This action prevents the accumulation of fat in the liver. kauveryhospital.com
Modulation of Hepatic Amino Acid Turnover and Urea (B33335) Cycle Activity
This compound is a potent regulator of amino acid metabolism in the liver, facilitating their use for gluconeogenesis and promoting the detoxification of ammonia (B1221849) through the urea cycle. nih.govmdpi.com
This compound increases the uptake of amino acids by hepatocytes by activating the transcription of amino acid transporters. mdpi.com These amino acids then serve as primary substrates for gluconeogenesis. clevelandclinic.org The breakdown of amino acids releases ammonia, a toxic byproduct. This compound stimulates the enzymes of the urea cycle, which converts ammonia into the less toxic urea for excretion in the urine. nih.gov This creates a feedback loop where amino acids stimulate this compound secretion, and this compound, in turn, promotes their catabolism in the liver. nih.gov
Extra-Hepatic this compound Actions
While the liver is the primary site of this compound action, this compound receptors are also present in several other tissues, where the hormone exerts important physiological effects. mdpi.comphysiology.org
Adipose Tissue Lipolysis and Thermogenesis
This compound has direct effects on adipose tissue, promoting the breakdown of stored fats and increasing energy expenditure.
Lipolysis: this compound stimulates lipolysis in both white and brown adipose tissue, leading to the release of fatty acids into the bloodstream. kauveryhospital.comwikipedia.org These fatty acids can then be used as an energy source by other tissues.
Central Nervous System Involvement in this compound's Metabolic Effects (e.g., appetite, energy expenditure)
While traditionally viewed as a peripheral hormone, this compound's influence extends to the central nervous system (CNS), where it participates in the regulation of energy balance, including appetite and energy expenditure. nih.govresearchgate.net Although pancreatic this compound has limited ability to cross the blood-brain barrier, its effects on the CNS can be mediated through both direct and indirect pathways. nih.gov
One key indirect pathway involves this compound signaling in the liver, which communicates with the brain via the vagus nerve. This liver-brain axis is thought to be a primary mechanism through which peripheral this compound influences satiety. nih.gov Studies have indicated that this compound can suppress appetite, an effect that is likely mediated through this neural connection. nih.gov
Direct actions of this compound within the CNS are also recognized. Prothis compound, the precursor to this compound, is expressed in neurons within the brainstem. These neurons can release this compound and this compound-like peptide-1 (GLP-1) directly into the brain. nih.gov this compound receptors are found in several brain regions critical for metabolic regulation, such as the hypothalamus. nih.govdiabetesjournals.orge-enm.org Activation of these central this compound receptors has been shown to reduce food intake and increase energy expenditure. nih.govnih.gov Research in animal models demonstrates that central administration of this compound can stimulate brown adipose tissue thermogenesis, contributing to increased energy expenditure. nih.gov
Recent human studies have further elucidated the role of this compound in the brain. Using functional magnetic resonance imaging (fMRI), researchers observed that elevating this compound levels during an oral glucose tolerance test increased activity in brain regions important for regulating food intake and metabolism, including the hypothalamus. diabetesjournals.org This suggests that central this compound signaling plays a role in whole-body metabolism. diabetesjournals.org Interestingly, unlike their opposing actions in the periphery, both insulin (B600854) and this compound signaling in the CNS appear to suppress food intake and body weight, suggesting complementary roles in the central regulation of energy homeostasis. nih.gov
Integrated Systemic Metabolic Homeostasis
This compound's Counter-Regulatory Role in Glucose Balance
This compound is a critical counter-regulatory hormone to insulin, essential for maintaining glucose homeostasis and preventing hypoglycemia. physiology.orgiomcworld.com When blood glucose levels decline, the pancreatic alpha-cells are stimulated to secrete this compound. clevelandclinic.org Its primary target in this role is the liver. nih.gove-enm.org
This compound raises blood glucose levels through two main hepatic mechanisms:
Glycogenolysis: this compound rapidly stimulates the breakdown of stored glycogen into glucose. nih.govditki.com This is the liver's initial and immediate response to falling blood glucose. nih.gov
Gluconeogenesis: this compound promotes the synthesis of new glucose from non-carbohydrate precursors such as amino acids and glycerol. nih.govditki.comtandemclinicalresearch.com This pathway becomes increasingly important during prolonged fasting. clevelandclinic.org
The balance between insulin and this compound secretion is tightly regulated. In the fasting state, low insulin and elevated this compound levels create a hormonal ratio that favors hepatic glucose production to maintain stable blood glucose concentrations. nih.govtandemclinicalresearch.com This ensures a continuous supply of glucose to the brain and other tissues that depend on it for energy. e-enm.org
Interaction with Other Hormones and Pathways in Various Metabolic States (e.g., fasting, exercise)
This compound's function is integrated with a network of other hormones and metabolic pathways that adapt to the body's changing energy demands, such as during fasting and exercise.
Fasting: During periods of fasting, a decrease in blood glucose and insulin levels triggers an increase in this compound secretion. clevelandclinic.orgtandemclinicalresearch.combioscientifica.com this compound becomes the dominant hormone, driving hepatic glucose production to maintain euglycemia. ditki.com Other counter-regulatory hormones, including cortisol, growth hormone, and catecholamines, also contribute to this response, often working synergistically with this compound to sustain glucose availability. mdpi.com For instance, cortisol can enhance the gluconeogenic action of this compound. During prolonged fasting, this compound also stimulates the breakdown of amino acids for gluconeogenesis. nih.gov
Exercise: Physical activity increases glucose uptake and utilization by muscles, creating a demand for increased glucose production. nih.gov To meet this demand and prevent hypoglycemia, this compound secretion increases, stimulating hepatic glucose output. nih.govnih.gov Catecholamines, such as epinephrine (B1671497) and norepinephrine, are also released during exercise and act in concert with this compound to enhance glycogenolysis and gluconeogenesis. nih.gov This coordinated hormonal response ensures that fuel is mobilized to support the increased metabolic rate of exercising muscles.
The intricate interplay between this compound and other hormones is fundamental to maintaining metabolic homeostasis across a range of physiological states.
Interactive Data Tables
This compound's Effects on Target Tissues
| Target Tissue | Primary Effect | Key Mediating Pathway | Physiological Relevance |
| Liver | Increased Glucose Production (Glycogenolysis & Gluconeogenesis) | This compound Receptor -> G-protein -> Adenylate Cyclase -> cAMP -> PKA | High (Primary role in glucose homeostasis) |
| Central Nervous System | Decreased Appetite, Increased Energy Expenditure | Vagal Nerve Signaling, Central this compound Receptors | Moderate (Contributor to energy balance) |
| Heart | Increased Contractility and Heart Rate (Pharmacological doses) | This compound Receptor -> cAMP | Debated (Physiological role unclear) |
| Adipose Tissue | Lipolysis | This compound Receptor -> cAMP | Low to Moderate (Less potent than catecholamines) |
| Gastrointestinal Tract | Inhibition of Motility | Direct action on smooth muscle | Low (Primarily pharmacological application) |
Hormonal Interactions with this compound in Different Metabolic States
| Metabolic State | This compound Level | Insulin Level | Key Interacting Hormones | Primary Metabolic Outcome |
| Fasting | Increased | Decreased | Cortisol, Growth Hormone, Catecholamines | Increased Hepatic Glucose Production (Glycogenolysis, Gluconeogenesis) |
| Exercise | Increased | Decreased | Catecholamines (Epinephrine, Norepinephrine) | Increased Hepatic Glucose Production to match muscle uptake |
| Fed State (Carbohydrate Meal) | Decreased | Increased | Insulin, GLP-1 | Decreased Hepatic Glucose Production, Increased Glucose Storage |
| Fed State (Protein Meal) | Increased | Increased | Insulin | Stimulation of amino acid uptake and prevention of hypoglycemia |
Pathophysiology of Glucagon Dysregulation
Glucagon's Role in Diabetes Mellitus Pathogenesis
This compound plays a significant role in the metabolic disturbances seen in both type 1 and type 2 diabetes. nih.gov The "bihormonal hypothesis" posits that diabetic hyperglycemia is a central pathophysiological consequence of the combined effects of hypoinsulinemia and hyperglucagonemia. nih.govnih.govtandfonline.com
Mechanisms of Alpha Cell Hyperfunction and Hyperglucagonemia in Type 1 Diabetes
In type 1 diabetes, the autoimmune destruction of beta cells leads to insulin (B600854) deficiency. mdpi.com This absence of endogenous insulin removes a key suppressive signal on alpha cells, contributing to increased this compound secretion, particularly after meals. nih.govnih.gov While fasting plasma this compound concentrations in type 1 diabetes can be inconsistent, elevated postprandial this compound is commonly observed and is considered a major contributor to hyperglycemia in these patients. nih.govnih.gov The lack of insulin and pancreatic GABA, which normally suppress this compound output, results in increased this compound release, leading to rapid glycogen (B147801) breakdown and ketogenesis. wikipedia.org Studies have indicated that modulating this compound levels can reduce hyperglycemia in type 1 diabetes. bjd-abcd.com
This compound Resistance and Dysregulated this compound Secretion in Type 2 Diabetes
Patients with type 2 diabetes exhibit impaired regulation of this compound secretion, which significantly contributes to hyperglycemia. nih.gov This includes elevated fasting this compound levels in many cases, and an impaired suppression of this compound in response to glucose intake, sometimes even a paradoxical increase. nih.gove-dmj.orgfrontiersin.org The mechanisms underlying this hyperglucagonemia are not fully understood but are often attributed to a diminished suppressive effect of insulin on alpha cells due to both hypoinsulinemia and insulin resistance at the alpha cell level. nih.govdiabetesaustralia.com.auuu.se Research suggests that alpha cells in type 2 diabetes can become resistant to insulin, similar to liver, fat, and muscle tissues. diabetesaustralia.com.auuu.se This resistance means that the normal inhibition of this compound release during the rise in blood glucose after a meal is lost, leading to elevated this compound levels. diabetesaustralia.com.auuu.se this compound resistance, particularly pronounced in individuals with fatty liver, may also contribute to the link between fatty liver and type 2 diabetes. news-medical.net The reduced this compound sensitivity can lead to increased this compound secretion through a feedback loop between the liver and pancreas. news-medical.net
Contribution of this compound to Postprandial Hyperglycemia
In both type 1 and type 2 diabetes, the inappropriate elevation or lack of suppression of this compound after a meal significantly contributes to postprandial hyperglycemia. e-dmj.orgnih.govscienceopen.com In healthy individuals, this compound secretion is suppressed after a meal to prevent excessive hepatic glucose production. diabetesaustralia.com.au However, in diabetes, this suppression is often blunted or absent. e-dmj.orgnih.gov This leads to continued or even increased hepatic glucose output via glycogenolysis and gluconeogenesis despite rising blood glucose levels, exacerbating postprandial hyperglycemia. nih.govscienceopen.comoup.com Studies have demonstrated that the lack of this compound suppression can substantially increase postprandial glucose concentrations. nih.govoup.com
Impaired this compound Counter-Regulation in Hypoglycemia
This compound is a primary counterregulatory hormone that helps raise blood glucose levels during hypoglycemia. diabetesjournals.orgoup.com In healthy individuals, a decrease in blood glucose stimulates this compound secretion from alpha cells, which in turn promotes hepatic glucose production. mdpi.comdiabetesjournals.org However, in type 1 diabetes and advanced type 2 diabetes, the this compound response to hypoglycemia is often impaired or absent. oup.come-dmj.orgdiabetesjournals.orgoup.com This impaired this compound counter-regulation is a major factor contributing to the increased risk of severe hypoglycemia in these patients, particularly those undergoing intensive insulin therapy. oup.comdiabetesjournals.orgfrontiersin.orgmedscape.org The loss of the this compound response to hypoglycemia in diabetes is thought to be linked to beta cell failure and the absence of the normal suppressive signal from insulin on alpha cells. oup.come-dmj.orgfrontiersin.org
Glucagonomas and Other Pathological States Characterized by this compound Excess
Glucagonomas are rare neuroendocrine tumors that originate from the alpha cells of the pancreas and are characterized by the excessive secretion of this compound. medscape.comnih.govarupconsult.com These tumors lead to a clinical syndrome known as glucagonoma syndrome, marked by symptoms such as hyperglycemia, weight loss, and a characteristic skin rash called necrolytic migratory erythema. medscape.comnih.govdermnetnz.org While most glucagonomas are sporadic, some cases are associated with multiple endocrine neoplasia type 1 (MEN1). medscape.comnih.govwikidoc.orgsgul.ac.uk
Cellular and Molecular Basis of this compound-Producing Tumors
Glucagonomas arise from the alpha-2 cells of the pancreas. medscape.com These tumors exhibit unregulated production and secretion of this compound. medscape.com The excessive secretion of this compound from the tumor is independent of normal feedback mechanisms. wikidoc.org The cellular and molecular basis of this compound-producing tumors involves complex genetic and cellular alterations. Inactivating mutations in the this compound receptor (GCGR) gene have been identified as a cause of this compound cell hyperplasia and neoplasia (GCHN), also known as Mahvash syndrome, which can lead to hyperglucagonemia and the development of this compound-producing tumors. bioscientifica.comoup.com This occurs because impaired this compound signaling in the liver due to the receptor mutation leads to elevated serum amino acid levels, which stimulate alpha cell secretion and proliferation. bioscientifica.com The molecular mechanisms underlying the transformation of hyperplastic alpha cells into neoplastic cells are still being investigated. bioscientifica.com Studies in transgenic mice overexpressing MYCN in hGFAP-positive cells have shown the development of pancreatic tumors that strongly produce and secrete this compound, suggesting a link between MYCN expression and this compound-producing tumors. oncotarget.com
Hyperglucagonemia in Non-Diabetic Metabolic Conditions (e.g., non-alcoholic fatty liver disease, obesity, post-bariatric surgery)
Hyperglucagonemia, characterized by elevated plasma this compound concentrations, is observed in various non-diabetic metabolic conditions, contributing to metabolic imbalances. tandfonline.comontosight.ai
In Non-Alcoholic Fatty Liver Disease (NAFLD), increased plasma this compound concentrations are frequently noted. nih.govnih.gov Emerging evidence suggests that individuals with NAFLD may exhibit hepatic this compound resistance. nih.govnih.govbioscientifica.com This resistance can disrupt the liver–alpha cell axis, a feedback loop where this compound regulates hepatic amino acid turnover and amino acids influence alpha cell growth and secretion. tandfonline.combioscientifica.com Reduced hepatic this compound receptor signaling or impaired signaling pathways in NAFLD can lead to decreased urea (B33335) production and impaired amino acid catabolism in the liver, resulting in hyperaminoacidemia. mdpi.combioscientifica.combioscientifica.com Elevated plasma amino acid levels, in turn, stimulate this compound secretion from alpha cells, potentially leading to compensatory hyperglucagonemia and alpha cell hyperplasia. mdpi.comtandfonline.commdpi.com Studies have reported an association between elevated plasma levels of total amino acids and hyperglucagonemia in NAFLD, independent of glycemic control. mdpi.com The this compound-alanine index, a marker of this compound resistance, has been shown to increase with increasing hepatic insulin resistance and correlates with elevated liver transaminases in NAFLD. bioscientifica.com
Obesity is also associated with hyperglucagonemia. mdpi.comtandfonline.combioscientifica.com The exact mechanisms are still under investigation, but potential factors include hepatic this compound resistance and insulin resistance, leading to inappropriate regulation of this compound. mdpi.comnih.gov Obesity can dysregulate fasting-induced changes in this compound secretion, resulting in a more static this compound:insulin ratio compared to individuals of normal weight. bioscientifica.comnih.gov Fatty acids, which are elevated in conditions like obesity, can also induce this compound secretion. nih.gov While initially, elevated fatty acids might promote hyperinsulinemia without hyperglucagonemia, sustained elevation can lead to insulin resistance in alpha cells and hepatocytes, contributing to this compound dysregulation. nih.gov
Post-bariatric surgery, particularly Roux-en-Y gastric bypass (RYGB), can lead to increased postprandial plasma this compound concentrations. oup.comdiabetesjournals.org This occurs despite improvements in glucose tolerance and increased levels of insulin and GLP-1, hormones that would typically inhibit this compound secretion. oup.com Research suggests that this postprandial hyperglucagonemia after RYGB may be partly derived from the gut, with increased this compound gene expression observed in the small intestine after surgery. oup.com Small intestine biopsy specimens from post-RYGB patients have shown cells co-stained for GLP-1 and immunoreactive this compound. oup.com
Here is a summary of this compound levels in certain non-diabetic metabolic conditions:
| Condition | This compound Levels | Associated Factors |
| NAFLD | Increased plasma levels nih.govnih.gov | Hepatic this compound resistance, disrupted liver–alpha cell axis, hyperaminoacidemia mdpi.combioscientifica.combioscientifica.com |
| Obesity | Elevated mdpi.comtandfonline.combioscientifica.com | Hepatic this compound resistance, insulin resistance, elevated fatty acids mdpi.comnih.govnih.gov |
| Post-Bariatric Surgery (RYGB) | Increased postprandial levels oup.comdiabetesjournals.org | Potential gut-derived this compound, altered incretin (B1656795) response oup.com |
Genetic and Acquired Disorders Affecting this compound Secretion or Action
Disorders affecting this compound secretion or action can be genetic or acquired, leading to various clinical manifestations, including hyperglycemia or hypoglycemia. ontosight.ai
Genetic disorders can impact this compound signaling. For instance, dysfunctional mutations of the this compound receptor (GCGR) can lead to hyperglucagonemia and alpha cell hyperplasia. tandfonline.comfrontiersin.org Genetic deletion of the PC2 enzyme, which is involved in processing prothis compound to this compound in alpha cells, disrupts this compound signaling, resulting in reduced plasma this compound and mild hypoglycemia. tandfonline.com Polymorphisms in the GCGR gene have been associated with type 2 diabetes. frontiersin.org The Gly40Ser variant of GCGR (c. 118G > A) involves a change from glycine (B1666218) to serine at the 40th amino acid residue and may be related to hyperglucagonemia and abnormal insulin secretion. frontiersin.org Genetic variation in the TCF7L2 locus, specifically the diabetes-associated T allele at rs7903146, has been linked to higher this compound concentrations in individuals without type 2 diabetes, in addition to impaired beta-cell function. oup.com Mutations in the PAX6 gene, a transcription factor involved in alpha-cell differentiation and this compound biosynthesis, have been associated with impaired glucose tolerance and reduced circulating levels of this compound. This compound.com
Acquired disorders can also affect this compound secretion and action. Pancreatitis can lead to this compound deficiency, increasing the risk of low blood sugars, particularly in individuals with pancreatitis-induced diabetes who are on insulin therapy. clevelandclinic.org Glucagonoma, a rare pancreatic tumor, causes excessive this compound release, leading to symptoms like high blood sugar, skin rash, and weight loss. ontosight.aiclevelandclinic.org Pancreatectomy, the surgical removal of the pancreas, can result in issues with this compound production. clevelandclinic.org Multiple endocrine neoplasia (MEN), a rare genetic condition, can involve tumors in endocrine glands, including the pancreas, potentially affecting this compound-producing alpha cells. clevelandclinic.org Liver diseases, such as NAFLD and cirrhosis, can cause this compound hypersecretion independently of changes in glucose tolerance. tandfonline.combioscientifica.com This may be due to dysfunction of the liver affecting its signaling to the pancreas. tandfonline.com Oxidative stress and reduced ATP synthesis in alpha cells can also contribute to this compound dysregulation in diabetes. nih.gov
| Disorder | Type | Effect on this compound |
| Dysfunctional GCGR mutations | Genetic | Leads to hyperglucagonemia and alpha cell hyperplasia tandfonline.comfrontiersin.org |
| Genetic deletion of PC2 enzyme | Genetic | Disrupts prothis compound processing, reduces plasma this compound tandfonline.com |
| Polymorphisms in GCGR gene (e.g., Gly40Ser variant) | Genetic | Associated with hyperglucagonemia and abnormal insulin secretion frontiersin.org |
| Variation in TCF7L2 locus (rs7903146 T allele) | Genetic | Associated with higher this compound concentrations oup.com |
| PAX6 gene mutations | Genetic | Impaired glucose tolerance, reduced circulating this compound This compound.com |
| Pancreatitis | Acquired | Can lead to this compound deficiency clevelandclinic.org |
| Glucagonoma | Acquired | Causes excessive this compound release ontosight.aiclevelandclinic.org |
| Pancreatectomy | Acquired | Can result in issues with this compound production clevelandclinic.org |
| Multiple Endocrine Neoplasia (MEN) | Genetic | Tumors in endocrine glands, potentially affecting alpha cells clevelandclinic.org |
| Liver diseases (NAFLD, cirrhosis) | Acquired | Can cause this compound hypersecretion tandfonline.combioscientifica.com |
Advanced Research Methodologies for Glucagon Studies
In Vitro Experimental Models
In vitro, or "in glass," experimental models are indispensable for dissecting the fundamental molecular and cellular mechanisms of glucagon biology. These systems allow researchers to study alpha cells and their target tissues in a controlled environment, free from the complex systemic influences present in a whole organism.
Isolated Pancreatic Islets and Dispersed Alpha Cell Cultures
The isolation of pancreatic islets of Langerhans provides a powerful tool for studying this compound secretion in a microenvironment that retains the natural architecture and paracrine interactions between different endocrine cell types. diabetesjournals.orgoup.com Islets can be isolated from various species, including mice, rats, pigs, and humans, by digesting the pancreas with enzymes like collagenase. nih.govnih.govoup.com Once isolated, these islets can be cultured and subjected to various stimuli to study the dynamics of hormone secretion. A common technique is islet perifusion, where islets are exposed to a continuous flow of medium with changing concentrations of secretagogues (like glucose or amino acids) and inhibitors, allowing for real-time measurement of this compound release. nih.govresearchgate.net
Studies using isolated islets have been crucial in understanding the paradoxical observation that while high glucose inhibits this compound secretion in intact islets, it can stimulate secretion from dispersed alpha cells. diabetesjournals.orgresearchgate.net This highlights the importance of paracrine signals from neighboring beta cells (e.g., insulin (B600854), GABA, and zinc) and delta cells (somatostatin) in regulating alpha cell function. diabetesjournals.orgmdpi.com
To study alpha cells in the absence of these paracrine influences, researchers can use dispersed islet cell cultures. diabetesjournals.orgdiabetesjournals.org After islet isolation, the cells are dissociated into a single-cell suspension. Alpha cells can then be identified and studied individually or as a purified population, often sorted using techniques like fluorescence-activated cell sorting (FACS), sometimes from transgenic animals expressing fluorescent proteins specifically in alpha cells. diabetesjournals.org These purified alpha cell cultures have been instrumental in investigating the cell-intrinsic mechanisms that control this compound secretion. nih.govresearchgate.net
However, it is important to note that dispersed alpha cells can exhibit aberrant this compound release patterns, particularly in response to glucose, emphasizing that both intrinsic and extrinsic (paracrine/juxtacrine) signals are required for proper physiological regulation. diabetesjournals.orgfrontiersin.org Re-aggregation of purified alpha cells, sometimes with other islet cell types, into "pseudoislets" is a technique used to systematically study the contribution of different cell-cell interactions. diabetesjournals.org
Alpha Cell Lines and Engineered Cell Systems for this compound Research
While primary islet and alpha cell cultures offer high physiological relevance, their availability is limited, and they have a finite lifespan in culture. To overcome these limitations, researchers utilize immortalized alpha cell lines. These are cells derived from pancreatic tumors (glucagonomas) or created by introducing oncogenes that allow them to proliferate indefinitely in culture.
Commonly used alpha cell lines include:
α-TC1 cells: Derived from a pancreatic adenoma in a transgenic mouse. nih.gov Different clones exist, such as α-TC1 clone 6 and clone 9, which are valued for their high levels of this compound expression. mdpi.comnih.gov
In-R1-G9 cells: Derived from a hamster glucagonoma. nih.govoup.com These cells have been used extensively to study insulin's inhibitory effect on this compound secretion. nih.gov
These cell lines provide a convenient and homogenous system for high-throughput screening, molecular biology experiments (e.g., gene knockdown or overexpression), and studying signaling pathways. oup.comphysiology.org However, a significant caveat is that these are transformed cells and may not fully replicate the complex stimulus-secretion coupling of primary alpha cells. mdpi.comfrontiersin.org For instance, their response to glucose can be blunted or abnormal compared to native alpha cells. frontiersin.org
The advent of powerful gene-editing technologies, most notably CRISPR/Cas9 , has revolutionized the study of this compound. diabetesjournals.org This system allows for precise and efficient modification of the genome in various cell types, including primary cells and cell lines. portlandpress.comnih.gov
Applications of CRISPR/Cas9 in this compound research include:
Generating Reporter Cell Lines: By knocking in fluorescent reporter genes (like EGFP or mScarlet) at the this compound (GCG) gene locus, researchers can create cells that visually report this compound expression. diabetesjournals.org This is invaluable for tracking and isolating alpha cells during differentiation from stem cells or in mixed cell populations. diabetesjournals.org
Gene Knockout Studies: Specific genes can be deleted (knocked out) in alpha cell lines to study their function. For example, ablating receptors for incretins like GLP-1 or GIP in pancreatic cell lines has helped to define the pharmacology of dual-agonist drugs. portlandpress.comnih.gov
Studying Disease Mechanisms: CRISPR can be used to introduce specific mutations found in human diseases to study their functional consequences on this compound secretion. It has also been explored as a potential gene therapy tool, for instance, by engineering skin cells to secrete GLP-1. uchicago.edu
Engineered cell systems provide robust platforms to dissect the function of individual genes and signaling components in a controlled manner, complementing studies in primary cells and in vivo models. portlandpress.commdpi.com
Primary Hepatocyte Cultures and Other Target Cell Systems for this compound Action
To understand the physiological effects of this compound, it is essential to study its action on target tissues. The liver is the primary target of this compound, where it stimulates glucose production (gluconeogenesis and glycogenolysis). cdnsciencepub.comoup.comPrimary hepatocyte cultures , isolated from mouse, rat, or other animal livers, are a cornerstone model for these investigations. plos.orgnih.govmolbiolcell.org
In these cultures, researchers can directly apply this compound and measure its downstream effects, such as:
Gene Expression: Quantifying the messenger RNA (mRNA) levels of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PCK1) and glucose-6-phosphatase (G6PC). molbiolcell.org
Signaling Pathways: Measuring the activation of intracellular signaling molecules, such as cyclic AMP (cAMP) and protein kinase A (PKA), which are critical for mediating this compound's effects. plos.orgnih.gov
Glucose Output: Directly measuring the amount of glucose released by the hepatocytes into the culture medium. nih.gov
These in vitro systems have been crucial for demonstrating that this compound's effects on the liver are mediated by its receptor (GCGR) and for dissecting the signaling pathways involved. plos.orgmolbiolcell.orgsemanticscholar.org For example, studies with primary hepatocytes have shown that this compound's regulation of certain genes is dependent on receptor endocytosis and involves both PKA and another cAMP-sensitive protein, EPAC. plos.orgmolbiolcell.org
While the liver is the main target, the this compound receptor is also expressed in other tissues, including the kidneys, heart, adipose tissue, and brain. oup.comnih.govnih.gov Therefore, researchers also use primary cell cultures from these tissues or cell lines to investigate the extra-hepatic effects of this compound. nih.gove-dmj.org For example, studies in renal cells are important for understanding this compound's role in kidney physiology and injury. nih.gov
In Vivo Animal Models
While in vitro models are excellent for mechanistic studies, in vivo animal models are essential to understand the integrated physiological role of this compound in the context of a whole organism. These models allow for the study of complex interactions between organs and systemic regulation of metabolism.
Genetically Modified Mouse Models (e.g., this compound Receptor Knockouts, Alpha Cell-Specific Manipulations)
The ability to genetically modify mice has provided unparalleled insights into this compound physiology. The Cre-loxP system is a powerful technology that allows for tissue-specific and inducible gene manipulation. This system involves two components: a "Cre recombinase" enzyme, whose expression is driven by a cell-type-specific gene promoter (like the this compound gene promoter for alpha cells), and a target gene flanked by "loxP" sites. When Cre is present, it recognizes the loxP sites and removes the intervening gene sequence.
Key genetically modified mouse models in this compound research include:
Global this compound Receptor Knockout (Gcgr-/-) Mice: These mice lack the this compound receptor in all cells of the body. cdnsciencepub.comelifesciences.org Studies on these mice have been transformative, revealing that blocking this compound action can prevent hyperglycemia even in the face of severe insulin deficiency induced by toxins like streptozotocin (B1681764) (STZ). elifesciences.orgdiabetesjournals.org These mice exhibit lower blood glucose, increased levels of circulating this compound (hyperglucagonemia) and GLP-1, and a characteristic proliferation of pancreatic alpha cells. cdnsciencepub.comnih.govmdpi.com
Tissue-Specific Knockout Mice: Using the Cre-loxP system, researchers can delete the this compound receptor in specific organs. For example, liver-specific Gcgr knockout mice have demonstrated the central role of hepatic this compound signaling in controlling blood glucose. mdpi.com Similarly, deleting the receptor in beta cells has been used to study this compound's intra-islet effects. mdpi.com
Alpha Cell-Specific Manipulations: By driving Cre expression with the this compound (Gcg) promoter, scientists can manipulate genes specifically within alpha cells. nih.govmdpi.com This has been used to:
Ablate alpha cells: By expressing a toxin, one can study the consequences of a lack of this compound.
Knock out genes within alpha cells: Deleting genes involved in glucose sensing, like glucokinase (Gck) or G6pc2, has established the importance of alpha-cell intrinsic mechanisms in regulating this compound secretion. biorxiv.org
Lineage Tracing: By crossing Gcg-Cre mice with reporter mice (e.g., Rosa26-YFP), alpha cells and any cells they might transform into can be permanently labeled. This was used to show that alpha cells can convert into beta-like cells if the key transcription factor Arx is deleted. plos.org
Reprogramming: Researchers have explored delivering transcription factors like Pdx1 and MafA specifically to alpha cells to reprogram them into insulin-producing cells as a potential diabetes therapy. researchgate.net
These sophisticated genetic tools allow researchers to ask precise questions about the role of specific genes in specific cell types, providing a level of detail unattainable with other methods.
| Model Type | Genetic Modification | Key Phenotype/Finding | Reference |
|---|---|---|---|
| Global Knockout | Deletion of this compound Receptor (Gcgr-/-) | Resistance to diabetic hyperglycemia; alpha-cell hyperplasia; hyperglucagonemia. | diabetesjournals.org |
| Liver-Specific Knockout | Cre-loxP deletion of Gcgr in hepatocytes | Improved glucose tolerance and insulin sensitivity, highlighting the liver's primary role. | mdpi.com |
| Alpha Cell-Specific Knockout | Gcg-Cre driven deletion of Arx | Leads to loss of alpha-cell identity and conversion to beta-like cells. | plos.org |
| Alpha Cell-Specific Knockout | Gcg-Cre driven deletion of G6pc2 | Shifts the glucose setpoint for this compound suppression, lowering fasting glucose. | biorxiv.org |
| Inducible Knock-in | Gcg-CreERT2 knock-in | Allows for tamoxifen-inducible, efficient, and specific gene manipulation in adult alpha cells. | nih.gov |
| Humanized Mouse Model | CRISPR/Cas9 deletion of mouse this compound in NSG mice | Allows for in vivo study of this compound secretion from transplanted human islets. | nih.gov |
Large Animal Models in this compound Physiology Research
While mouse models are invaluable for genetic studies, their metabolism can differ significantly from humans. cdnsciencepub.com Large animal models, such as pigs, dogs, and non-human primates (NHPs), offer physiological and anatomical similarities to humans, making them crucial for translational research. slu.seoup.commdpi.comresearchgate.net
Pigs: The pig is an increasingly popular model in metabolic research due to similarities in organ size, physiology, and pathophysiology with humans. slu.seresearchgate.net Porcine islets have been studied in vitro and are considered for xenotransplantation. nih.govresearchgate.net Studies in pigs have shown that, similar to humans, this compound secretion responds robustly to changes in glucose, sometimes more rapidly than insulin, suggesting its critical role in glucose homeostasis in this species. nih.govresearchgate.netfrontierspartnerships.org
Dogs: Historically, dogs have been an important model in endocrinology. Foundational studies on the role of FFA in regulating this compound secretion were performed in dogs. physiology.org
Non-Human Primates (NHPs): NHPs, such as rhesus and cynomolgus macaques, are genetically very close to humans and are considered a high-fidelity model for metabolic disease research. oup.commdpi.comfrontierspartnerships.org They have been essential for understanding the regulation of food intake by gut peptides and for the preclinical testing of new therapeutics, including those targeting the this compound and GLP-1 systems. oup.com
These large animal models are particularly important for pharmacological studies, allowing researchers to assess the efficacy and systemic effects of potential drugs in a system that more closely mirrors human physiology before moving to clinical trials. researchgate.net
Biochemical and Analytical Techniques for this compound Quantification
The accurate measurement of this compound has been a persistent challenge in endocrinology. This section details the evolution of quantification methods, from traditional immunoassays to highly specific mass spectrometry-based techniques, and the methods used to evaluate the physical integrity of the this compound molecule.
Evolution and Specificity Challenges in this compound Immunoassays (RIA, ELISA)
The history of this compound quantification is marked by a continual struggle for specificity. Early methods, such as the competitive radioimmunoassay (RIA) established in the 1960s, were hampered by significant cross-reactivity issues. e-enm.orgnih.gov These assays often utilized antibodies targeting the C-terminus of this compound, leading to the erroneous detection of other prothis compound-derived peptides like glicentin, oxyntomodulin, and mini-glucagon, which share amino acid sequences with this compound. nih.govresearchgate.net This lack of specificity resulted in falsely elevated this compound readings and obscured the true dynamics of this compound secretion. nih.govresearchgate.net
The development of the two-site sandwich enzyme-linked immunosorbent assay (ELISA) represented a significant technological advancement. nih.govmercodia.com By using two distinct antibodies that bind to the N- and C-termini of the intact this compound molecule, sandwich ELISAs theoretically offer higher specificity than RIAs. e-enm.orgmercodia.com This approach significantly reduces cross-reactivity with many prothis compound fragments. e-enm.org However, even well-regarded commercial sandwich ELISAs, such as the Mercodia assay, have demonstrated some level of cross-reactivity with glicentin and oxyntomodulin. e-enm.orgnih.govsuizou.org This can be particularly problematic in conditions where these other peptides are present in high concentrations, such as after pancreatectomy or bariatric surgery. nih.govnih.gov
Consequently, newer generations of sandwich ELISAs have been developed with the goal of further minimizing cross-reactivity. e-enm.orgnih.govresearchgate.net The performance of these assays is often validated by comparing their results against the gold standard of mass spectrometry, striving for a more accurate reflection of true this compound levels in complex biological samples. nih.govnih.gov
Table 1: Comparison of this compound Immunoassay Methodologies
| Feature | Radioimmunoassay (RIA) | Sandwich ELISA |
|---|---|---|
| Principle | Competitive binding of radiolabeled and unlabeled this compound to a limited number of antibodies. | Captures intact this compound between two specific antibodies (N- and C-terminal). |
| Primary Challenge | High cross-reactivity with other prothis compound-derived peptides (e.g., glicentin, oxyntomodulin). e-enm.orgnih.gov | Potential for residual cross-reactivity depending on antibody specificity. e-enm.orgsuizou.org |
| Specificity | Generally lower, can lead to falsely high measurements. nih.gov | Generally higher than RIA, but can vary between kits. e-enm.orgmercodia.com |
| Reported Issues | Inaccurate measurements in the lower physiological range and in specific patient populations. mercodia.com | Some kits show poor correlation with mass spectrometry, especially post-gastric surgery. nih.govnih.gov |
Advanced Mass Spectrometry-Based Methods for this compound Measurement
To overcome the inherent specificity limitations of immunoassays, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for accurate this compound quantification. e-enm.orgresearchgate.netnih.gov This method separates peptides based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio, thereby distinguishing this compound from its closely related prothis compound family members. e-enm.orgnih.gov
Developing an LC-MS/MS method with sufficient sensitivity to measure low endogenous this compound concentrations in plasma has been a significant challenge. suizou.orgwaters.com Researchers have developed various strategies to achieve the required lower limits of quantification (LLOQ), including:
Efficient Extraction: Techniques combining protein precipitation with solid-phase extraction (SPE) are used to isolate this compound from complex plasma matrixes. researchgate.net
High-Resolution Mass Spectrometry (HRMS): The use of instruments like the Q Exactive Quadrupole-Orbitrap with parallel reaction monitoring (PRM) offers high specificity and sensitivity, enabling LLOQs as low as 0.5 pM. suizou.orgnih.govresearchgate.net
Microflow LC: Systems like the ionKey/MS, which use microfluidics, enhance sensitivity and allow for detection limits down to 12.5 pg/mL from small plasma volumes. waters.com
LC-MS/MS methods are now considered the "gold standard" and are frequently used to validate the accuracy of new immunoassays. nih.govnih.govresearchgate.net Studies comparing modern ELISAs to LC-MS/MS have shown that while some ELISAs correlate well under certain conditions, LC-MS/MS remains superior in providing consistently accurate and specific measurements across different physiological and pathological states. nih.govresearchgate.net
Table 2: Performance of Selected Mass Spectrometry Methods for this compound Quantification
| Method | Key Features | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|
| LC-HRMS with PRM | No immunoaffinity enrichment required; uses stable isotope-labeled internal standard. | 0.5 pM | nih.gov |
| UHPLC-MS/MS (SRM) | 2D extraction technique without immunoenrichment; uses supercharging mobile phase additive. | 15 pg/mL | researchgate.net |
| ionKey/MS System | Microflow LC (150 µm iKey); mixed-mode µElution SPE. | 12.5 pg/mL | waters.com |
| LC-MS/MS | Protein precipitation and mixed anion exchange SPE. | 19 ng/L (approx. 5.4 pM) | researchgate.net |
Techniques for Assessing this compound Stability and Aggregation Profiles
This compound's high propensity to aggregate into fibrils and other structures in solution is a major concern for its therapeutic use and analytical stability. nih.govresearchgate.net Several biophysical techniques are employed to characterize and quantify these aggregates.
Size-Exclusion Chromatography (SEC-HPLC): This is a robust and widely used method for separating and quantifying soluble aggregates like dimers and oligomers based on their hydrodynamic size. nih.govnih.gov Studies using SEC-HPLC have shown that it can detect small amounts of dimers in both recombinant and synthetic this compound preparations. nih.gov
Field-Flow Fractionation (FFF): Often coupled with a multi-angle light scattering (MALS) detector, FFF is another powerful technique for characterizing aggregates. nih.govresearchgate.net While FFF-MALS is suitable for comprehensive characterization, it may be less sensitive than SEC-HPLC for detecting very low levels of small aggregates. nih.gov
Thioflavin T (ThT) Fluorescence: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibril structures. umich.edu ThT binding assays are a standard method for monitoring the kinetics of fibril formation in real-time. umich.eduacs.org
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): These imaging techniques provide direct visualization of the morphology of this compound aggregates, confirming the presence of fibrillar structures. acs.orgnih.gov
Intrinsic Tryptophan Fluorescence: Changes in the fluorescence emission spectrum of this compound's tryptophan residues can be used to monitor conformational changes associated with aggregation. umich.edu
These methods are critical for comparing the physical stability of different this compound formulations and for understanding how factors like pH, temperature, and agitation influence the aggregation process. nih.govresearchgate.net
Omics Approaches in this compound Research
High-throughput "omics" technologies have provided a systems-level view of this compound's biological role, identifying novel regulatory networks and pathways in both the pancreatic alpha cells that produce this compound and the tissues that respond to it.
Transcriptomics and Proteomics in Alpha Cell and Target Tissue Studies
Single-cell transcriptomics (scRNA-seq) has revolutionized the study of pancreatic islets by allowing for detailed gene expression profiling of individual alpha cells. biologists.comdiabetesjournals.org This approach has been instrumental in:
Characterizing Alpha Cell Heterogeneity: scRNA-seq studies have identified distinct subpopulations of alpha cells, including proliferating cells and those in different functional states. biologists.comoup.com
Identifying Developmental Pathways: By applying pseudotime analysis to scRNA-seq data from embryonic pancreas, researchers have mapped the transcriptomic roadmap of alpha-cell differentiation, identifying key transcription factors like Neurog3, Fev, and Meis2. biologists.com
Uncovering Disease-Specific Signatures: In type 1 and type 2 diabetes, scRNA-seq has revealed specific transcriptomic changes in alpha cells. nih.gov For instance, alpha cells in type 1 diabetes show upregulation of genes related to cytokine response and endoplasmic reticulum stress, while those in type 2 diabetes show dysregulation of mitochondrial and reactive oxygen species (ROS) defense genes. nih.gov
Dissecting Cellular Reprogramming: Transcriptomics has been used to follow the stage-specific changes in alpha cells following massive beta-cell loss, identifying signaling pathways (e.g., Smoothened, Insulin) and transcription factors (Pou3f4, Foxa3) involved in the reactive and transitional stages. nih.gov
Proteomics, while less frequently reported in the context of direct this compound studies, complements transcriptomics by analyzing the protein landscape of target tissues. Targeted proteomics has been used to identify proteins involved in diabetes susceptibility that are responsive to therapies affecting this compound signaling, such as GLP-1 receptor agonists. ahajournals.org
Metabolomics for Unraveling this compound-Regulated Pathways
Metabolomics, the large-scale study of small molecules (metabolites), has been a powerful tool for defining the systemic effects of this compound action. nih.govresearchgate.net By performing comprehensive metabolomic analysis on plasma from individuals receiving a this compound infusion, researchers have identified a distinct "metabolomic signature" of this compound activity. nih.govoup.com
Key findings from these studies include:
Amino Acid Metabolism: A rapid, broad, and sustained reduction in the circulating levels of a wide array of amino acids is one of the most robust and consistent findings. nih.govresearchgate.netnih.gov This highlights the crucial role of this compound in promoting hepatic amino acid uptake and catabolism, likely to provide substrates for gluconeogenesis.
Urea (B33335) Cycle: Consistent with increased amino acid catabolism, this compound action leads to reductions in urea cycle intermediates. nih.gov
Lipid Metabolism: this compound infusion causes dynamic, time-dependent changes in free fatty acids, diacylglycerols, and triglycerides. nih.govresearchgate.net
Gluconeogenesis: Metabolomic profiles confirm the activation of gluconeogenesis, with observed decreases in lactate (B86563) and pyruvate (B1213749) levels. nih.gov
Integrated metabolomic and transcriptomic analyses in this compound receptor-deficient models further confirm that this compound signaling is essential for regulating amino acid and lipid metabolism pathways, including ureagenesis and glycerophospholipid metabolism. frontiersin.orgcardiff.ac.uk These metabolomic studies provide a broader picture of this compound's metabolic influence beyond its well-known effects on glucose and may yield novel biomarkers for assessing this compound action in health and disease. nih.govresearchgate.netnih.gov
Conceptual Therapeutic Implications and Novel Strategies Based on Glucagon Biology
Modulation of Glucagon Receptor Signaling
Directly targeting the this compound receptor (GCGR) presents a primary avenue for therapeutic intervention. Strategies encompass both blocking and, counterintuitively, activating the receptor to achieve distinct metabolic outcomes.
The rationale for this compound receptor antagonism stems from the observation of hyperglucagonemia in individuals with diabetes, which contributes significantly to hyperglycemia by driving hepatic glucose production. bioscientifica.comnih.govopenmedicinalchemistryjournal.com By blocking the GCGR, the action of excess this compound is inhibited, leading to a reduction in glucose production from the liver. openmedicinalchemistryjournal.com This approach is considered a potential therapeutic option to help control blood glucose levels in diabetes. bioscientifica.com
Research in animal models has demonstrated that both short-term and long-term inhibition of the GCGR with antagonists, such as monoclonal antibodies or modified peptides like desHis¹Pro⁴Glu⁹-glucagon, can improve glycemic control and glucose tolerance. bioscientifica.commdpi.comjacc.org The mechanism for improved glucose tolerance may also involve an increase in the secretion of this compound-like peptide-1 (GLP-1), as some studies indicate that the benefits of GCGR blockade are dependent on functional GLP-1 receptors. bioscientifica.comresearchgate.net Chronic antagonism has been associated with reversible alpha-cell hyperplasia and elevated this compound levels in preclinical models, a physiological adaptation to receptor blockade. researchgate.netsochob.cl
Contrary to antagonism, the deliberate activation of the this compound receptor is being explored as a therapeutic strategy, primarily for obesity. nih.gov While GCGR activation does raise blood glucose, it also confers significant metabolic benefits, including increased energy expenditure, enhanced lipolysis, and suppression of appetite. sochob.clmdpi.comfrontiersin.org
The therapeutic concept is to harness this compound's catabolic and thermogenic properties. frontiersin.org this compound acts on key metabolic organs, such as the liver and adipose tissue, to increase the body's energy expenditure. frontiersin.org Foundational studies have shown that this compound infusion can increase metabolic rate and beneficially affect lipid metabolism in humans. frontiersin.org This makes GCGR agonism a promising approach for treating obesity and related conditions like non-alcoholic steatohepatitis (NASH), often as part of a multi-agonist molecule to balance its hyperglycemic effects. mdpi.comfrontiersin.org
Biased agonism is a pharmacological concept where a ligand can preferentially activate certain intracellular signaling pathways over others at the same receptor. cas.cnfrontiersin.org G protein-coupled receptors (GPCRs), like the this compound receptor, can signal through multiple pathways, most notably via G-protein activation (leading to cAMP production) and β-arrestin recruitment. acs.orgbiorxiv.org
The exploration of biased agonism aims to design ligands that selectively engage pathways associated with therapeutic effects while avoiding those linked to undesirable outcomes. acs.org For the this compound family of receptors, there is significant interest in developing agonists that are "biased" toward G-protein signaling and away from β-arrestin recruitment. biorxiv.orgbioscientifica.com The N-terminal region of peptide ligands has been identified as a critical determinant in mediating this biased signaling. frontiersin.orgbiorxiv.org This approach could maximize the metabolic benefits of receptor activation. cas.cn For instance, the dual GLP-1R/GIPR agonist tirzepatide exhibits a biased signaling profile at the GLP-1R, which is thought to contribute to its clinical efficacy. frontiersin.orgbioscientifica.com While less explored for the GCGR itself, the principle offers a sophisticated strategy for refining this compound-based therapies. biorxiv.org
Theoretical Applications of this compound Receptor Agonism for Metabolic Benefits
Targeting this compound Secretion Pathways for Therapeutic Benefit
An alternative to modulating the this compound receptor is to target the pathways that control this compound secretion from pancreatic alpha-cells. biorxiv.orgdiabetesjournals.org This strategy aims to correct the hyperglucagonemia characteristic of diabetes at its source. nih.gov Inhibiting this compound secretion directly might offer a more nuanced approach and potentially avoid the compensatory alpha-cell hyperplasia seen with long-term receptor antagonism. biorxiv.org
This compound secretion is regulated by a complex interplay of signals:
Paracrine Regulation: Hormones from neighboring islet cells, such as insulin (B600854) from beta-cells and somatostatin (B550006) from delta-cells, inhibit this compound release under high glucose conditions. nih.govresearchgate.net
Intrinsic Regulation: Alpha-cells can sense glucose levels directly, partly through mechanisms involving K(ATP) channels and cAMP signaling. nih.govmdpi.com
Juxtacrine Regulation: Direct cell-to-cell signaling, for instance through the EphA receptor pathway, has been shown to inhibit this compound secretion. diabetesjournals.org
Therapeutic strategies are being investigated to modulate these pathways. For example, enhancing the inhibitory effects of insulin or targeting novel intracellular proteins like Stathmin-2 (Stmn2) and the GTPase RhoA, which have been identified as regulators of this compound granule trafficking and secretion, are areas of active research. biorxiv.orgdiabetesjournals.org
This compound-Related Peptides and Analogues in Mechanistic Development (e.g., multi-agonists targeting GCGR with GLP-1R and GIPR)
A leading-edge therapeutic strategy involves the creation of unimolecular multi-agonists that combine the activity of this compound with other metabolic hormones, particularly the incretins GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). pnas.orgoup.com These peptides are designed to simultaneously activate the GCGR, GLP-1 receptor (GLP-1R), and/or GIP receptor (GIPR). pnas.orge-dmj.org
The rationale for this combinatorial approach is to harness the distinct but complementary benefits of each hormone. pnas.org this compound receptor agonism promotes weight loss and increases energy expenditure, while GLP-1 and GIP receptor agonism improve glucose control by stimulating insulin secretion, suppressing appetite, and slowing gastric emptying. sochob.clmdpi.compnas.org The combination can lead to synergistic effects on weight loss and glycemic control that surpass what can be achieved with a single agonist. pnas.orge-dmj.org Furthermore, the insulinotropic action of GLP-1 can effectively counteract the potential hyperglycemic effect of this compound agonism. pnas.org
Oxyntomodulin, a naturally occurring peptide, is an endogenous dual agonist of both the GCGR and GLP-1R and served as a proof-of-concept for this strategy. sochob.clpnas.org Numerous synthetic dual and tri-agonists are now in development.
| Multi-Agonist Class | Target Receptors | Conceptual Therapeutic Benefit |
| GLP-1R/GCGR Dual Agonists | GLP-1R, GCGR | Combines the glucose-lowering and appetite-suppressing effects of GLP-1 with the energy expenditure and lipolytic benefits of this compound, leading to robust weight loss and improved metabolic health. sochob.clmdpi.compnas.org |
| GLP-1R/GIPR Dual Agonists | GLP-1R, GIPR | Integrates the effects of two incretin (B1656795) hormones to achieve superior glucose control and weight loss compared to GLP-1R agonism alone. e-dmj.org |
| GLP-1R/GCGR/GIPR Tri-Agonists | GLP-1R, GCGR, GIPR | Aims to maximize metabolic benefits by engaging three key pathways for glucose control, appetite regulation, and energy expenditure. sochob.cloup.com |
Novel Approaches to Restore or Enhance this compound Counter-Regulation
In individuals with established type 1 diabetes and advanced type 2 diabetes, the protective this compound response to hypoglycemia is often impaired. nih.govscholaris.ca This defect, known as hypoglycemia-associated autonomic failure, increases the risk of severe low blood sugar episodes. scholaris.ca A novel therapeutic strategy focuses on restoring this crucial counter-regulatory mechanism.
A key target in this area is the somatostatin receptor 2 (SSTR2). nih.govfrontiersin.org Somatostatin is a hormone secreted by pancreatic delta-cells that acts as a powerful inhibitor of both insulin and this compound secretion. researchgate.netresearchgate.net Evidence suggests that in diabetes, the inhibitory tone of somatostatin on alpha-cells may be inappropriately maintained or even increased during hypoglycemia. nih.gov
By using a selective SSTR2 antagonist, it is theoretically possible to block this inhibitory signal and "disinhibit" the alpha-cell, thereby allowing for a more robust this compound secretion in response to falling glucose levels. nih.govresearchgate.net Preclinical studies in rodent models of diabetes and early-phase clinical trials have shown that SSTR2 antagonism can indeed improve the this compound response to insulin-induced hypoglycemia. nih.govfrontiersin.org This approach represents a targeted effort to correct a specific pathophysiological defect in diabetic individuals. nih.gov
Future Directions and Unanswered Questions in Glucagon Research
Elucidating Novel Glucagon Actions and Identifying Unconventional Target Tissues
Historically, the liver was considered the primary target of this compound's action. However, emerging research is broadening this view, revealing a more complex and widespread role for this compound signaling. The expression of the this compound receptor (GCGR) has been identified in a surprising number of tissues beyond the liver, suggesting a wider range of physiological effects than traditionally acknowledged. oncohemakey.com These unconventional target tissues include the brain, heart, kidneys, adipose tissue, and even various cells within the pancreatic islets themselves. physiology.orgoncohemakey.com
Research is actively exploring a variety of non-glycemic actions of this compound. physiology.org These include effects on lipid metabolism, such as promoting fatty acid oxidation and ketogenesis, which has implications for conditions like hepatic steatosis. nih.govdiabetesjournals.org Furthermore, this compound is implicated in the regulation of energy expenditure, potentially through mechanisms independent of brown adipose tissue activation. nih.govdiabetesjournals.org Other documented actions involve the central regulation of appetite, modulation of cardiac output, and inhibition of gastric motility. physiology.org Within the pancreatic islet, this compound is now understood to have insulinotropic properties, establishing a critical communication axis between α- and β-cells. diabetesjournals.org This new understanding challenges the long-held belief that this compound's role in diabetes is solely detrimental, suggesting instead that hyperglucagonemia might be a compensatory response to β-cell dysfunction. diabetesjournals.org The ongoing elucidation of these novel actions and the function of this compound in unconventional tissues is critical for a complete understanding of its role in both health and disease.
Table 1: Novel and Unconventional Actions and Target Tissues of this compound
| Target Tissue/System | Novel or Unconventional Action | Potential Significance |
|---|---|---|
| Central Nervous System (Brain) | Regulation of energy intake and appetite. physiology.org Increases energy expenditure via intracerebroventricular infusion. diabetesjournals.org | Therapeutic target for obesity and metabolic syndrome. |
| Cardiovascular System (Heart) | Improves cardiac output. physiology.org | Potential role in cardiovascular health and disease. |
| Adipose Tissue | Stimulation of lipolysis. physiology.orgoncohemakey.com Potential increase in energy expenditure independent of brown adipose tissue. nih.govdiabetesjournals.org | Implications for lipid metabolism, obesity, and hepatic steatosis. |
| Kidney | Stimulation of renal glomerular filtration and water reabsorption. physiology.org | Role in renal physiology and fluid balance. |
| Pancreatic Islets (β-cells and δ-cells) | Stimulates insulin (B600854) secretion (insulinotropic effect). diabetesjournals.org Paracrine regulation within the islet. oncohemakey.com | Revises understanding of intra-islet communication and the pathophysiology of diabetes. |
| Gastrointestinal System | Inhibition of gastric motility. physiology.org | Modulation of digestion and nutrient absorption. |
Advanced Imaging Techniques for In Vivo Alpha Cell Function and this compound Dynamics
Understanding the dynamic nature of this compound secretion and receptor interaction at a cellular and molecular level has been a significant challenge. nih.gov The development of advanced imaging techniques is providing unprecedented insights into the in vivo function of pancreatic α-cells and the conformational dynamics of the this compound receptor. tennessee.edudiabetesresearch.org These technologies allow for real-time, high-resolution visualization of complex biological processes that were previously intractable. mdpi.comresearchgate.net
One powerful approach is the use of single-molecule Förster Resonance Energy Transfer (smFRET) combined with total internal reflection fluorescence (TIRF) microscopy. nih.govtennessee.edu This has been used to study the conformational changes of the this compound receptor (GCGR) in a native-like membrane environment, revealing that the receptor is highly dynamic. tennessee.edu For example, studies have shown that upon binding to the agonist this compound, the receptor's transmembrane domain VI shifts, while binding to an antagonist restricts this flexibility. tennessee.edu Another technique, 13C Magnetic Resonance Spectroscopy (MRS), has been successfully used in a clinical trial to measure changes in liver glycogen (B147801), confirming the engagement of the this compound receptor by a dual GLP-1/glucagon receptor agonist. antarosmedical.com Furthermore, micro-positron emission tomography (μPET) combined with micro-computed tomography (μCT) imaging is being used to determine the in vivo biodistribution and safety of novel this compound formulations, such as glucose-responsive micelles. acs.org These advanced imaging modalities are crucial for validating drug-target engagement and understanding the molecular mechanisms of this compound action, which is vital for the development of new therapeutics. nih.govantarosmedical.com
Table 2: Advanced Imaging Techniques in this compound Research
| Imaging Technique | Application in this compound Research | Key Findings/Capabilities |
|---|---|---|
| Single-Molecule FRET (smFRET) | Observing conformational dynamics of the this compound receptor (GCGR) at the molecular level. nih.govtennessee.edu | Revealed the dynamic behavior of the receptor's domains upon binding of agonists and antagonists. tennessee.edu |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | Used in conjunction with smFRET to investigate GCGR dynamics in a native membrane environment. tennessee.edu | Provides high-resolution imaging of molecular interactions at the cell surface. nih.gov |
| 13C Magnetic Resonance Spectroscopy (MRS) | Characterizing the mechanism of action of this compound receptor agonists by measuring liver glycogen. antarosmedical.com | Confirmed target engagement by demonstrating a reduction in liver glycogen due to stimulated glycogenolysis. antarosmedical.com |
| Micro-Positron Emission Tomography (μPET)/Micro-Computed Tomography (μCT) | Determining the in vivo biodistribution and safety of novel this compound formulations. acs.org | Showed rapid clearance and no significant organ accumulation of a novel this compound-micelle formulation. acs.org |
| Laser-Scanning Microscopy | Longitudinal in vivo imaging of transplanted islet vascularization, β-cell function, and cell death. diabetesresearch.orgresearchgate.net | Enables repetitive, high-resolution monitoring of islet biology in a living animal model. diabetesresearch.org |
Integration of this compound Research with Systems Biology and Network Physiology
The regulation of glucose homeostasis is incredibly complex, involving intricate feedback loops and communication across multiple organs, including the gut, liver, and pancreas. physiology.orgmdpi.com this compound is a central node in this metabolic network. This compound.com To better understand these complex interactions, researchers are increasingly turning to systems biology and network physiology. These approaches use computational and mathematical models to simulate the behavior of biological systems, moving beyond the study of individual components to analyze the system as a whole. researchgate.net
Precision Approaches for Modulating the this compound Axis for Metabolic Health
The growing understanding of this compound's diverse roles has opened the door for more precise therapeutic strategies targeting the this compound axis for metabolic diseases like obesity and type 2 diabetes. iomcworld.come-enm.org The concept of "precision medicine"—tailoring treatment to individual patient characteristics—is gaining traction in this field. frontiersin.org This approach moves away from a one-size-fits-all strategy to one that leverages genetic, metabolic, and physiological data to optimize therapeutic outcomes. xtalks.com
A major focus of this research is the development of novel multi-receptor agonists. For instance, dual agonists that target both the this compound and the this compound-like peptide-1 (GLP-1) receptors are under intense investigation. antarosmedical.come-enm.org This strategy aims to harness the weight-lowering and energy expenditure effects of this compound while using the glucose-lowering and insulin-secreting effects of GLP-1 to offset any potential hyperglycemic action from this compound receptor agonism. iomcworld.come-enm.org Another avenue of precision medicine involves pharmacogenetics, which studies how genetic variations influence an individual's response to drugs. pensoft.net By identifying genetic markers associated with the response to this compound-based therapies, it may be possible to stratify patients and select the most effective treatment, thereby improving outcomes and reducing adverse effects. pensoft.netnih.gov These precision approaches, including the development of novel hormone analogs and the use of pharmacogenomic data, represent the future of therapies targeting the this compound axis. xtalks.comdiabetesjournals.org
Table 3: Precision Approaches in this compound-Based Therapies
| Approach | Description | Therapeutic Goal |
|---|---|---|
| Dual GLP-1/Glucagon Receptor Agonists | Single molecules that activate both the GLP-1 and this compound receptors. antarosmedical.come-enm.org | To combine the weight loss and energy expenditure benefits of this compound with the glycemic control of GLP-1 for treating obesity and type 2 diabetes. iomcworld.com |
| Pharmacogenetics/ Pharmacogenomics | Studying how an individual's genetic makeup affects their response to this compound-related drugs. pensoft.net | To individualize therapy, stratify patient groups, and predict treatment outcomes for drugs targeting the this compound or GLP-1 receptors. xtalks.compensoft.net |
| Stable this compound Analogs | Developing modified versions of this compound (e.g., Dasithis compound) with improved stability and solubility in aqueous solutions. diabetesjournals.org | To create more effective and user-friendly formulations for treating conditions like severe hypoglycemia. diabetesjournals.org |
| Targeted Delivery Systems | Developing novel formulations, such as glucose-responsive micelles, that release this compound only when needed (e.g., during hypoglycemia). acs.org | To prevent hypoglycemia with a smart system that minimizes the risk of hyperglycemia. acs.org |
Q & A
Basic Research Questions
Q. How can researchers accurately measure glucagon isoforms in plasma, given cross-reactivity challenges in immunoassays?
- Methodological Approach : Use analytical gel filtration coupled with specific radioimmunoassays (RIAs) to differentiate between pancreatic this compound (PG 33-61), major prothis compound fragment (PG 72-158), and intestinal GLP-1 (PG 78-107 amide) . Validate assays using tissue-specific prothis compound processing data (e.g., pancreatic A cells vs. intestinal L cells) and include controls for cross-reactivity with prothis compound derivatives .
- Data Consideration : Elevated GLP-1 immunoreactivity in diabetic fasting states may reflect increased major prothis compound fragment levels, not bioactive GLP-1 .
Q. What experimental designs are optimal for studying this compound's role in glucose homeostasis?
- In Vivo Models : Use diabetic db/db mice for chronic hyperglycemia studies or diet-induced obese (DIO) mice for metabolic syndrome modeling. Administer this compound receptor antagonists (e.g., antisense oligonucleotides) to assess hepatic glucose production .
- Combination Therapies : For neuroprotection studies (e.g., post-TBI), intraperitoneal co-administration of this compound (175 µg) and insulin (2 U/kg) at defined intervals post-injury improves reproducibility .
Q. How should contradictory data on this compound-GLP-1 crosstalk be reconciled?
- Analytical Strategy :
- Validate tissue-specific prothis compound processing using Western blot (1:500–2000 dilution) or immunohistochemistry (1:50–200 dilution) with monoclonal antibodies .
- Compare receptor knockout models (e.g., Gcgr−/− mice) with pharmacological antagonists to isolate this compound-specific effects .
Advanced Research Questions
Q. What structural and computational methods are used to design dual GLP-1/glucagon receptor agonists?
- Rational Design : Engineer this compound residues (e.g., Trp25) into exendin-4 scaffolds via NMR-confirmed structural alignment (PDB IDs: 1bh0, 1d0r, 1nau) . Optimize receptor activity ratios using unnatural amino acids (e.g., D-Ser) to enhance metabolic stability .
- Computational Modeling : Simulate this compound secretion dynamics using auto-feedback regulated (AFR) and independent (AFI) components to predict rebound responses post-suppression .
Q. How can in vivo efficacy of dual agonists be optimized for translational relevance?
- Species-Specific Testing : Evaluate dose-dependent glucose-lowering and weight reduction in non-human primates (e.g., obese diabetic monkeys) to approximate human pharmacokinetics .
- Table: In Vivo Efficacy of Exendin-4-Based Dual Agonists
| Model | Dose (nmol/kg) | Glucose Reduction (%) | Weight Loss (%) | Reference |
|---|---|---|---|---|
| Diabetic mice | 10 | 35 ± 4 | 12 ± 3 | |
| Obese monkeys | 5 | 28 ± 5 | 8 ± 2 |
Q. What statistical frameworks are recommended for analyzing β-cell regeneration in this compound receptor antagonism studies?
- Tools : Use GraphPad Prism 9.0 for ANOVA with post-hoc Tukey tests. Report effect sizes and power analysis (α = 0.05) for small-sample studies (n = 7/group) .
- Data Interpretation : Corrogate plasma this compound/GLP-1 levels (via ELISA) with pancreatic β-cell mass histology to confirm mechanistic links .
Methodological Guidelines
- Assay Validation : Include Supporting Information detailing peptide synthesis, receptor binding kinetics (e.g., fluorescence anisotropy assays ), and statistical code for transparency .
- Ethical Reporting : Disclose conflicts of interest (e.g., pharmaceutical funding) and adhere to JOC guidelines for compound characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
